N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N,N-Diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a fused bicyclic scaffold with a sulfonamide group at position 6 and a sulfanyl (thiol) substituent at position 2. The N,N-diethyl moiety on the sulfonamide nitrogen distinguishes it from other analogs in this class.
Properties
IUPAC Name |
N,N-diethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S2/c1-3-13(4-2)18(15,16)8-5-6-9-11-12-10(17)14(9)7-8/h5-7H,3-4H2,1-2H3,(H,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPXEVSKLCWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN2C(=NNC2=S)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves several steps. One common method includes the reaction of pyridine-2,6-dimethylhydrazine with carbon disulfide in the presence of potassium hydroxide and ethanol . The reaction mixture is then subjected to sulfonylation to introduce the sulfonamide group . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the industry for the synthesis of other complex molecules and materials .
Mechanism of Action
The mechanism of action of N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical profiles of triazolopyridine sulfonamides are heavily influenced by substituents at positions 3, 6, and 6. Below is a comparative analysis of key analogs:
Table 1: Structural and Analytical Comparison
Key Observations :
- N-Substituents : The diethyl group on the sulfonamide nitrogen likely increases lipophilicity compared to aryl or benzyl substituents, which could influence pharmacokinetics (e.g., blood-brain barrier penetration) .
Biological Activity
N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimalarial activity, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives. Its chemical structure is characterized by a triazole ring fused to a pyridine moiety with a sulfonamide functional group. The molecular formula is with a molecular weight of approximately 286.38 g/mol .
Antimalarial Activity
Recent studies have demonstrated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit significant antimalarial properties. A notable study involved the synthesis of a virtual library of compounds, including this compound. The library was screened against Plasmodium falciparum, the causative agent of malaria. Two compounds showed promising in vitro activity with IC50 values of 2.24 µM and 4.98 µM respectively .
The mechanism by which this compound exerts its antimalarial effects is believed to involve inhibition of falcipain-2, an essential cysteine protease in the malaria parasite’s lifecycle. This inhibition disrupts protein degradation processes crucial for parasite survival .
Other Biological Activities
In addition to its antimalarial properties, compounds related to this triazolo-pyridine scaffold have shown potential in various therapeutic areas:
- Antibacterial Activity : Some derivatives have exhibited antibacterial effects against multiple strains of bacteria.
- Anticancer Properties : Preliminary studies suggest that certain triazolo-pyridines may inhibit cancer cell proliferation in vitro; however, specific data on this compound remains limited .
- Immunomodulatory Effects : Research indicates potential roles in modulating immune responses through inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), which could enhance cancer immunotherapy strategies .
Case Studies and Research Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
